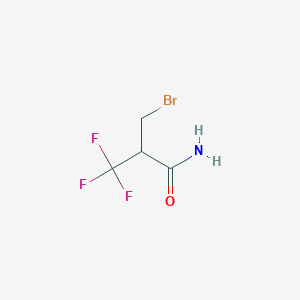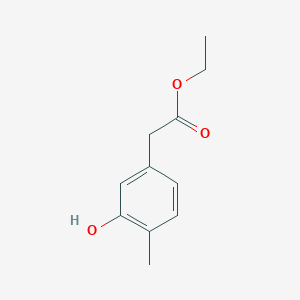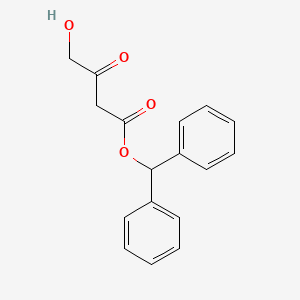
2-(bromomethyl)-3,3,3-trifluoropropanamide
Overview
Description
2-(bromomethyl)-3,3,3-trifluoropropanamide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3,3,3-trifluoropropanamide typically involves the bromination of alpha-trifluoromethylpropionamide. This can be achieved through the reaction of alpha-trifluoromethylpropionamide with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(bromomethyl)-3,3,3-trifluoropropanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form beta-trifluoromethylpropionamide by using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of beta-Bromo-alpha-trifluoromethylpropionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted alpha-trifluoromethylpropionamides.
Reduction: Formation of beta-trifluoromethylpropionamide.
Oxidation: Formation of beta-Bromo-alpha-trifluoromethylpropionic acid.
Scientific Research Applications
Chemistry: 2-(bromomethyl)-3,3,3-trifluoropropanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound to understand the interactions of these functional groups with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases. The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of the compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives.
Comparison with Similar Compounds
- alpha-Bromo-alpha-trifluoromethylpropionamide
- beta-Chloro-alpha-trifluoromethylpropionamide
- beta-Bromo-alpha-difluoromethylpropionamide
Comparison: 2-(bromomethyl)-3,3,3-trifluoropropanamide is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom increases its reactivity in substitution reactions. These properties make this compound a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H5BrF3NO |
|---|---|
Molecular Weight |
219.99 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C4H5BrF3NO/c5-1-2(3(9)10)4(6,7)8/h2H,1H2,(H2,9,10) |
InChI Key |
YOONJEIPECPGJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)C(F)(F)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea](/img/structure/B8630817.png)







